molecular formula C7H10BrN3 B15200592 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B15200592
M. Wt: 216.08 g/mol
InChI Key: QDSMYZNRMVGAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a brominating agent in the presence of a pyrrolidine ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .

Scientific Research Applications

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(pyrrolidin-3-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    3-Bromo-1H-pyrazole: Lacks the pyrrolidine ring, making it less complex.

    4-Bromo-3-(piperidin-3-yl)-1H-pyrazole: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is unique due to the presence of both a bromine atom and a pyrrolidine ring attached to the pyrazole core. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

4-bromo-5-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C7H10BrN3/c8-6-4-10-11-7(6)5-1-2-9-3-5/h4-5,9H,1-3H2,(H,10,11)

InChI Key

QDSMYZNRMVGAHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=NN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.